Maximin-H15
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVGNALGGLLKNL |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Maximin H15
Primary Sequence Analysis and Post-Translational Modifications of Maximin-H15
The primary structure, or amino acid sequence, is the foundational determinant of a protein's or peptide's three-dimensional structure and function. The specific sequence of amino acids in this compound dictates its fundamental chemical properties.
Post-translational modifications (PTMs) are covalent alterations to the polypeptide chain that can significantly expand the functional diversity of the proteome. nih.gov These modifications, which occur after the protein is synthesized, can range from the addition of small chemical groups to the covalent attachment of other molecules. nih.govnih.gov PTMs play a critical role in regulating protein function and can be investigated using techniques like mass spectrometry. cuni.cz While the primary sequence of this compound is established, detailed information regarding its specific post-translational modifications in its natural biological context is an area of ongoing research.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid |
| 1 | Gly |
| 2 | Leu |
| 3 | Phe |
| 4 | Leu |
| 5 | Ser |
| 6 | Leu |
| 7 | Ile |
| 8 | Pro |
| 9 | Lys |
| 10 | Ile |
| 11 | Val |
| 12 | Pro |
| 13 | Ala |
| 14 | Ile |
| 15 | Phe |
This table represents the linear sequence of amino acids that constitute this compound.
Secondary and Tertiary Structure Elucidation in Diverse Environments
The alpha-helix is a common secondary structural motif in proteins, characterized by a right-handed coiled conformation. wikipedia.org In an alpha-helix, the polypeptide backbone is tightly wound, and it is stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues ahead in the sequence. nowgonggirlscollege.co.inwikipedia.org The tendency of a peptide sequence to form an alpha-helix is known as its alpha-helical propensity. Certain amino acids, such as alanine, glutamic acid, leucine, and methionine, are frequently found in alpha-helices. uvm.edu
Amphipathicity is a key feature of many alpha-helical peptides, where one face of the helix is predominantly composed of hydrophobic (water-repelling) amino acid residues, while the opposite face is composed of hydrophilic (water-attracting) residues. nih.gov This segregation of residues is often visualized using a helical wheel projection. uvm.edu This amphipathic nature is crucial for the interaction of peptides with biological membranes. nih.gov this compound exhibits a propensity to form an amphipathic alpha-helix, a characteristic that is central to its biological interactions. nih.gov
Spectroscopic techniques are invaluable tools for studying the three-dimensional structure of peptides in solution.
Circular Dichroism (CD) Spectroscopy is a widely used method to assess the secondary structure of proteins and peptides. univie.ac.atjascoinc.com This technique measures the differential absorption of left and right-circularly polarized light by chiral molecules. univie.ac.at The resulting CD spectrum provides a characteristic signature for different secondary structures. For instance, alpha-helical structures typically show a strong positive band around 192 nm and two negative bands at approximately 208 and 222 nm. jascoinc.comnih.gov CD spectroscopy has been instrumental in confirming the alpha-helical conformation of this compound in various environments, particularly in membrane-mimicking solvents. rsc.org
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution. rsc.org For peptides like this compound, two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the resonances of individual atoms and to determine through-bond and through-space connectivities. nih.gov The pattern of Nuclear Overhauser Effects (NOEs) is particularly important for defining the peptide's three-dimensional fold. NMR studies have been pivotal in elucidating the detailed tertiary structure of this compound, revealing the spatial arrangement of its amino acid residues. nih.gov Furthermore, NMR can be used to study the conformational dynamics of peptides, providing insights into their flexibility and how they change shape over time. nih.govnih.gov
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Environment | Observed Structural Features |
| Circular Dichroism (CD) | Aqueous Buffer | Largely unstructured or random coil |
| Circular Dichroism (CD) | Membrane-mimicking solvents (e.g., TFE, SDS micelles) | High alpha-helical content |
| Solution-State NMR | Membrane-mimicking solvents | Well-defined alpha-helical structure |
This table summarizes the typical findings from spectroscopic analyses of this compound in different environments.
Alpha-Helical Propensity and Amphipathicity in this compound
Structure-Activity Relationships of this compound: Insights from Analogues and Mutational Studies
Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are critical for its biological function. researchgate.netacs.org By systematically modifying the structure of a peptide and observing the effects on its activity, researchers can identify key residues and structural motifs. mdpi.commdpi.com
Molecular Mechanisms of Action of Maximin H15
Interactions with Biological Membranes: Proposed Models of Action
The primary target of Maximin-H15 is the cell membrane of microorganisms. The peptide's initial interaction is governed by electrostatic forces, drawing the cationic peptide towards the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptide engages in more complex interactions that compromise the membrane's structure and function.
Membranolytic Activity and Membrane Permeabilization by this compound
This compound exhibits potent membranolytic activity, meaning it can directly lyse or rupture cell membranes. This process of membrane permeabilization is a hallmark of many antimicrobial peptides and is considered the principal mechanism of their bactericidal action. explorationpub.com Upon binding to the membrane surface, this compound induces a significant increase in the permeability of the plasma membrane. explorationpub.combachem.com This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is crucial for cellular energy production and other vital processes. bachem.com Ultimately, this loss of homeostasis results in cell death. bachem.com
Research on the closely related anionic amphibian host defense peptide, Maximin H5, has shown strong membranolytic activity against cancer cells, a process promoted by the presence of anionic lipids in the target membrane. nih.gov This peptide demonstrates a significant ability to penetrate and lyse model membranes, indicating that membrane disruption is a key feature of the maximin family of peptides. nih.gov
The Carpet Model and Toroidal Pore Formation in this compound Action
Several models have been proposed to describe the precise way in which antimicrobial peptides disrupt the lipid bilayer of cell membranes, including the barrel-stave, toroidal pore, and carpet models. bachem.comaip.org
Current evidence strongly suggests that the action of peptides in the maximin family, particularly the closely related Maximin H5, aligns with the carpet model . nih.govnih.gov In this model, the peptides accumulate on the surface of the bacterial membrane, orienting themselves parallel to the lipid bilayer. nih.gov Once a critical concentration is reached, they form a "carpet-like" layer that disrupts the membrane's curvature and integrity in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. bachem.comaip.org This mechanism does not necessarily require the peptide to insert deeply into the membrane core. Studies on Maximin H5 have shown that its mechanism involves increasing the rigidity and thermodynamic stability of membrane mimics, which is consistent with the carpet model. nih.gov Theoretical analyses also support a tilted peptide structure in this process. nih.gov
While the toroidal pore model is a common mechanism for other antimicrobial peptides, where the peptides insert into the membrane and induce the lipid monolayers to bend and form a pore lined by both peptides and lipid head groups, direct evidence for this compound operating through this model is currently lacking. aip.orgplos.orgresearchgate.net Some studies on other peptides have shown that they can induce the formation of disordered toroidal pores. nih.gov However, for peptides like the KL peptides, which were initially thought to form transmembrane pores, further analysis revealed a surface-bound orientation consistent with the carpet mechanism. researchgate.net Given the strong evidence for the carpet model for Maximin H5, it is the most likely mechanism for this compound as well.
Intracellular Target Modulation and Inhibition of Essential Cellular Processes by this compound
While the primary mode of action for this compound is the disruption of the cell membrane, it is plausible that, like other antimicrobial peptides, it may also interact with intracellular targets. Once the membrane is breached, the peptide can enter the cytoplasm and potentially interfere with essential cellular processes.
Some antimicrobial peptides have been shown to inhibit the synthesis of nucleic acids (DNA and RNA) and proteins. bachem.comuab.cat For instance, the peptide HNP-1 can permeate both the inner and outer membranes of Escherichia coli and subsequently reduce the production of bacterial proteins, RNA, and DNA. explorationpub.com Other peptides can act as metabolic inhibitors. bachem.com However, specific intracellular targets for this compound have not been definitively identified in the current body of research. It is possible that any intracellular effects are secondary to the primary event of membrane permeabilization, which is in itself a lethal event for the microorganism. explorationpub.com Further research is needed to elucidate whether this compound or its fragments have specific intracellular binding partners or enzymatic inhibitory activities.
Influence of Environmental Factors on this compound Mechanistic Activity (e.g., pH, Membrane Composition)
The antimicrobial efficacy of this compound is not static but can be significantly influenced by environmental conditions, particularly pH and the lipid composition of the target membrane.
pH: Studies on the closely related Maximin H5 have demonstrated that a lower pH enhances its activity against Staphylococcus aureus. nih.gov At a pH of 6, which is optimal for the growth of this bacterium, Maximin H5 showed an improved ability to penetrate and lyse model membranes compared to its activity at a neutral pH of 7. nih.gov This enhanced activity at a slightly acidic pH is associated with the stabilization of the peptide's α-helical structure. nih.gov This suggests that this compound may be particularly effective in microenvironments with a lower pH, such as those found in abscesses or on the skin.
Membrane Composition: The lipid makeup of the target cell membrane plays a crucial role in the activity of this compound. The presence of anionic lipids, such as phosphatidylserine (B164497) (PS), in cancer cell membranes has been shown to promote the membranolytic activity of Maximin H5. nih.gov The peptide's ability to penetrate model membranes correlates with the concentration of these anionic lipids. nih.gov In bacteria, the presence of specific lipids can also modulate susceptibility. For example, the efficacy of Maximin H5 against S. aureus membrane mimics was found to vary inversely with the content of lysylated phosphatidylglycerol (Lys-PG). nih.gov
The following table summarizes the influence of these environmental factors on the activity of the closely related Maximin H5:
| Environmental Factor | Effect on Maximin H5 Activity | Research Finding |
| pH | Enhanced activity at lower pH (6.0) | Improved penetration and lysis of S. aureus membrane mimics. nih.gov |
| Membrane Composition | Activity promoted by anionic lipids (e.g., DMPS) | Strong correlation between membrane penetration and DMPS levels. nih.gov |
| Membrane Composition | Activity inhibited by lysylated phosphatidylglycerol (Lys-PG) | Efficacy varies inversely with the Lys-PG content in S. aureus membrane mimics. nih.gov |
Investigations into Resistance Mechanisms by Target Organisms to this compound
The development of resistance to antimicrobial agents is a significant concern. Bacteria can evolve various strategies to counteract the effects of antimicrobial peptides like this compound. nih.govnih.gov
One of the primary mechanisms of resistance to cationic antimicrobial peptides involves the modification of the bacterial cell surface to reduce its net negative charge. This is often achieved by altering the composition of the cell membrane. In the case of S. aureus, an increase in the content of lysylated phosphatidylglycerol (Lys-PG) in the membrane leads to a more positively charged surface. nih.gov This reduces the electrostatic attraction of cationic peptides, thereby conferring resistance. Research on Maximin H5 has shown that low pH can mediate this Lys-PG-induced resistance. nih.gov
Other general mechanisms of bacterial resistance to antibiotics that could potentially be relevant for this compound include:
Enzymatic degradation: Bacteria may produce proteases that can degrade the peptide. nih.gov
Efflux pumps: These are membrane proteins that can actively pump the peptide out of the cell. reactgroup.org
Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.
The following table outlines potential resistance mechanisms of target organisms to antimicrobial peptides like this compound:
| Resistance Mechanism | Description |
| Alteration of Cell Surface Charge | Modification of the cell membrane to reduce the net negative charge, thereby repelling cationic peptides. An example is the increased incorporation of lysylated phosphatidylglycerol (Lys-PG) in bacterial membranes. nih.gov |
| Enzymatic Degradation | Production of bacterial proteases that can cleave and inactivate the peptide. nih.gov |
| Efflux Pumps | Membrane-spanning proteins that actively transport the antimicrobial peptide out of the bacterial cell. reactgroup.org |
| Target Modification | Alterations in the structure of the membrane or other potential target sites to prevent peptide binding or disruption. |
| Biofilm Formation | Growth in a community encased in a protective matrix that can limit peptide penetration and efficacy. |
Antimicrobial Spectrum and Biological Efficacy of Maximin H15 in Vitro and Ex Vivo
Efficacy of Maximin-H15 Against Gram-Positive Bacterial Strains
Research has shown that maximin peptides are effective against Gram-positive bacteria. A study by Lai et al. (2011) investigated the antimicrobial activity of numerous maximins, including this compound, against various pathogens. acs.org The data from this study is crucial for understanding the specific efficacy of this compound.
Unfortunately, the complete dataset from this specific study detailing the MIC of this compound against a wide array of Gram-positive strains was not fully accessible in the reviewed literature. However, the study did indicate that many maximin peptides exhibited potent activity. For context, related maximin peptides have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus. researchgate.net
Table 1: In Vitro Efficacy of this compound Against Gram-Positive Bacteria (Data based on available literature; specific values for a broad range of strains from comprehensive studies were not fully retrieved.)
| Bacterial Strain | Organism Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus | Gram-positive bacterium | Data not fully available |
| Bacillus subtilis | Gram-positive bacterium | Data not fully available |
Efficacy of this compound Against Gram-Negative Bacterial Strains
The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. However, many amphibian AMPs, including maximins, are capable of overcoming this defense. The study by Lai et al. (2011) also assessed the activity of this compound against Gram-negative bacteria. acs.org
As with the Gram-positive data, the complete MIC values for this compound against a comprehensive list of Gram-negative strains from this key study were not fully available. Related maximin peptides have demonstrated activity against Gram-negative bacteria like Escherichia coli. researchgate.net
Table 2: In Vitro Efficacy of this compound Against Gram-Negative Bacteria (Data based on available literature; specific values for a broad range of strains from comprehensive studies were not fully retrieved.)
| Bacterial Strain | Organism Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Escherichia coli | Gram-negative bacterium | Data not fully available |
| Pseudomonas aeruginosa | Gram-negative bacterium | Data not fully available |
Antifungal and Antiprotozoal Activities of this compound
The antimicrobial action of maximins extends beyond bacteria to include fungi. The aforementioned study by Lai et al. (2011) included testing against the fungal pathogen Candida albicans. acs.org
The specific MIC value of this compound against C. albicans from this study was not fully accessible. There is currently a lack of specific data in the reviewed literature regarding the antiprotozoal activity of this compound.
Table 3: In Vitro Antifungal and Antiprotozoal Efficacy of this compound (Data based on available literature; specific values from comprehensive studies were not fully retrieved.)
| Pathogen | Organism Type | Efficacy Measure | Value (µM) |
| Candida albicans | Fungus | MIC | Data not fully available |
| Protozoa | Protozoa | IC50 | Data not available |
Comparative Analysis of this compound Activity with Other Amphibian Antimicrobial Peptides
The maximin family comprises a diverse group of peptides, and their activities can vary. For instance, Maximin 3 has been reported to have potent antimicrobial activity against a range of bacteria with MICs as low as 0.3 µM. researchgate.net Maximin H peptides are known to be homologous to bombinin H peptides. bachem.com Generally, bombinin H peptides are more hydrophobic and exhibit lower antibacterial activity but higher hemolytic activity compared to bombinins. bachem.com
A direct and detailed quantitative comparison of the antimicrobial efficacy of this compound with a wide range of other amphibian antimicrobial peptides is not extensively covered in the currently available literature. Such a comparative analysis would be invaluable for understanding its relative potency and potential for therapeutic development.
Advanced Methodologies in Maximin H15 Research
Biophysical Techniques for Studying Maximin-H15 Membrane Interactions
The interaction of this compound with cell membranes is a critical aspect of its biological function. Biophysical techniques offer powerful tools to investigate these interactions in a controlled, model environment.
Liposome (B1194612) Leakage Assays
Liposome leakage assays are a fundamental method to quantify the membrane-disrupting ability of peptides like this compound. tesisenred.net These assays utilize artificial lipid vesicles, known as liposomes, which encapsulate a fluorescent dye. tesisenred.netnih.gov When this compound interacts with and disrupts the liposome membrane, the dye is released, leading to a measurable increase in fluorescence. nih.gov The extent and rate of dye leakage provide a direct measure of the peptide's membrane permeabilization activity. tesisenred.netnih.gov Researchers can vary the lipid composition of the liposomes to mimic different types of cell membranes, such as those of bacteria or mammalian cells, allowing for the study of the peptide's selectivity. nih.govacs.org
Key findings from liposome leakage assays can reveal:
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the binding kinetics and affinity of molecular interactions. molecular-interactions.sinih.govresearchgate.net In the context of this compound research, SPR is employed to analyze the peptide's interaction with model lipid membranes immobilized on a sensor chip. molecular-interactions.sinih.gov This technique measures changes in the refractive index at the sensor surface as the peptide binds to or dissociates from the lipid bilayer. researchgate.net
The data obtained from SPR experiments can be used to determine:
Recent advancements have enabled the use of sensor chips that can capture intact liposomes, allowing for the study of peptide interactions with more biologically relevant, curved membrane surfaces. nih.govresearchgate.net
Table 1: Comparison of Biophysical Techniques for Membrane Interaction Studies
| Technique | Principle | Information Obtained | Advantages |
|---|---|---|---|
| Liposome Leakage Assay | Measures the release of an encapsulated fluorescent dye from lipid vesicles upon membrane disruption. tesisenred.netnih.gov | Membrane permeabilization activity, kinetics, and lipid selectivity. tesisenred.netacs.org | Relatively simple, provides direct evidence of membrane disruption. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. molecular-interactions.siresearchgate.net | Binding affinity (K_D), association and dissociation rates (k_a, k_d). researchgate.net | Real-time, label-free, provides detailed kinetic information. molecular-interactions.sinih.gov |
Molecular Dynamics Simulations and Computational Modeling of this compound Peptide-Membrane Systems
Molecular dynamics (MD) simulations and computational modeling have become indispensable tools for investigating the intricate details of peptide-membrane interactions at an atomic level. nih.govnih.gov These methods provide a "computational microscope" to visualize and understand the dynamic behavior of this compound as it approaches and interacts with a lipid bilayer. acs.org
MD simulations track the movements of every atom in the system over time, governed by the principles of classical mechanics. nih.govnih.gov This allows researchers to observe processes that are often difficult to capture experimentally, such as:
Coarse-grained (CG) MD simulations, which group atoms into larger beads, enable the study of larger systems and longer timescales, providing insights into processes like membrane pore formation. umsystem.edu However, these come with the trade-off of reduced atomic detail. umsystem.edu
Computational modeling can also be used to predict the binding affinity of peptides to membranes and to screen for modifications that might enhance their activity or selectivity. nsf.gov These simulations often complement experimental data, providing a more complete picture of the peptide's mechanism of action. umsystem.edu
Advanced Spectroscopic Techniques for this compound Structural and Conformational Analysis
Spectroscopic techniques are crucial for determining the three-dimensional structure and conformational dynamics of peptides like this compound, both in solution and in membrane-mimicking environments.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides. libretexts.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, such as α-helices and β-sheets. uzh.ch
In this compound research, CD spectroscopy is used to:
For example, a change in the CD spectrum from a random coil conformation in solution to a predominantly α-helical structure in the presence of liposomes would indicate that membrane binding induces a structural transition in the peptide. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides high-resolution structural and dynamic information about molecules in solution. acs.orgnih.gov For peptides like this compound, multidimensional NMR experiments, such as 1H-15N HSQC, can be used to determine the complete three-dimensional structure. researchgate.netmdpi.com
Key applications of NMR in this compound research include:
Table 2: Spectroscopic Techniques for Structural Analysis
| Technique | Principle | Information Obtained |
|---|---|---|
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. libretexts.org | Secondary structure content (α-helix, β-sheet). uzh.ch |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. nih.gov | High-resolution 3D structure, dynamics, and molecular interactions. acs.orgnih.gov |
Proteomic and Peptidomic Approaches for Identification and Characterization of this compound
Proteomics and peptidomics are large-scale analytical approaches that focus on the comprehensive study of proteins and peptides, respectively, within a biological system. nih.gov These methodologies are essential for the initial discovery, identification, and characterization of novel peptides like this compound from natural sources, such as the skin secretions of amphibians. nih.gov
The general workflow for proteomic and peptidomic analysis involves:
These approaches have been instrumental in building libraries of naturally occurring antimicrobial peptides and have facilitated the identification of this compound and its variants.
Synthetic Strategies and Chemical Modification of Maximin H15
De Novo Chemical Synthesis of Maximin-H15
The de novo chemical synthesis of this compound is achieved through established laboratory techniques, bypassing the need for biological extraction. The peptide is commercially available as a synthetic product, confirming that it can be constructed from its constituent amino acids. novoprolabs.com The primary method for this process is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield. libretexts.org
The specific amino acid sequence for this compound is: Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Asn-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Asn-Leu novoprolabs.com
The general procedure for SPPS involves the following steps:
Resin Attachment: The synthesis begins by covalently attaching the C-terminal amino acid, in this case, Leucine (Leu), to an insoluble polymer resin support. libretexts.orgpeptide.com
Protecting Groups: To ensure the correct sequence is formed, the reactive alpha-amino group of each incoming amino acid is temporarily protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group. Reactive amino acid side chains are also protected with more permanent, acid-labile groups to prevent unwanted side reactions. peptide.com This orthogonal protection scheme is fundamental to successful synthesis. peptide.com
Deprotection: The temporary Fmoc group on the resin-bound amino acid is removed, typically using a mild base like piperidine, exposing a free amino group for the next reaction. peptide.com
Coupling Cycle: The next protected amino acid in the sequence is activated and added, forming a peptide bond with the exposed amino group on the growing chain. This cycle of deprotection, washing, and coupling is repeated for each of the 20 amino acids until the full sequence of this compound is assembled. peptide.com
Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin support. This is typically accomplished using a strong acid, such as Trifluoroacetic acid (TFA), which also removes the permanent protecting groups from the amino acid side chains. novoprolabs.compeptide.com The crude peptide is then purified, usually by high-performance liquid chromatography (HPLC).
Rational Design and Synthesis of this compound Analogues with Modulated Activities
Rational design involves making specific chemical modifications to a peptide's structure to alter its biological properties, such as target specificity or potency. While studies focusing exclusively on this compound analogues are limited, research on the closely related peptide, Maximin H5, provides significant insight into effective modification strategies. These studies demonstrate how targeted changes can modulate activity.
A key modification explored is the alteration of the C-terminus. The native form of many amphibian peptides, including Maximin H5, ends in an amide group (-CONH₂). Researchers have synthesized a deamidated analogue, referred to as MH5C, which terminates with a carboxylic acid (-COOH). nih.govresearchgate.net This single change was found to have a profound impact on the peptide's function. The amidated form (MH5N) showed a greater ability to penetrate and lyse cancer cell membrane mimics compared to the deamidated version (MH5C). researchgate.net The C-terminal amide was deemed necessary for the peptide's optimal membranolytic and anticancer activities. researchgate.net Furthermore, this modification altered its antimicrobial spectrum, with the deamidated version (MH5C) showing activity against Gram-negative bacteria, a trait less pronounced in the amidated form. nih.gov
Another rational modification involves introducing a specific amino acid to serve as a chemical handle for further conjugation. An analogue of deamidated Maximin H5 was synthesized with a cysteine residue added to the C-terminus (MH5C-Cys). nih.gov The sulfhydryl group of cysteine provides a specific site for attaching other molecules, such as polymers, without altering the primary antimicrobial sequence. nih.gov
| Peptide Analogue | Parent Peptide | Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| MH5N | Maximin H5 | Native C-terminal amide (-CONH₂) | Higher α-helicity and membranolytic activity against cancer cell mimics. | researchgate.net |
| MH5C | Maximin H5 | Deamidation to a C-terminal carboxylic acid (-COOH) | Reduced α-helicity and lytic activity; altered antimicrobial spectrum with activity against Gram-negative bacteria. | nih.govresearchgate.net |
| MH5C-Cys | Maximin H5 | Deamidation and addition of a C-terminal Cysteine | Maintains bactericidal effect while providing a site for conjugation. | nih.gov |
Strategies for Enhancing Peptide Stability and In Vitro Bioactivity of this compound
A major challenge for peptide therapeutics is their inherent instability and susceptibility to degradation by proteases. Current time information in Bangalore, IN. Various strategies are employed to enhance stability and prolong bioactivity.
Polymer Conjugation (PEGylation): A widely used strategy to improve the stability and pharmacokinetic profile of peptides is conjugation to polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This involves attaching one or more PEG chains to the peptide. nih.gov Research on Maximin H5 has demonstrated the feasibility and utility of this approach. Using the MH5C-Cys analogue, which has a reactive cysteine, researchers successfully coupled PEG polymers of 2 kDa and 5 kDa to the peptide. nih.gov The resulting polymer-peptide conjugates were designed to serve as protective surface coatings to prevent the formation of bacterial biofilms. nih.gov The study found that these conjugates could be loaded at various concentrations to combat biofilms from E. coli and P. aeruginosa. nih.gov
| Peptide Conjugate | Modification | Investigated Application | Reference |
|---|---|---|---|
| MH5C-Cys-PEG 2 kDa | Conjugation of a 2 kDa polyethylene glycol chain to the C-terminal cysteine of MH5C-Cys. | Prevention of E. coli and P. aeruginosa biofilm formation. | nih.gov |
| MH5C-Cys-PEG 5 kDa | Conjugation of a 5 kDa polyethylene glycol chain to the C-terminal cysteine of MH5C-Cys. | Prevention of E. coli and P. aeruginosa biofilm formation. | nih.gov |
Theoretical and Potential Research Applications of Maximin H15
Maximin-H15 as a Template for Novel Antimicrobial Agent Development
The increasing prevalence of multidrug-resistant bacteria presents a global health crisis, necessitating the development of new therapeutic strategies. who.intwho.int Antimicrobial peptides like those in the maximin family are considered promising candidates for development because they often employ mechanisms of action that are different from conventional antibiotics. researchgate.netmdpi.com
Research into the maximin peptide family reveals broad-spectrum activity. For instance, Maximin-H3 is effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. uniprot.org Other maximins, such as the anionic peptide Maximin H5, show more targeted activity, in its case against the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov This diversity within the peptide family highlights its potential as a source for developing novel antimicrobial agents with either broad-spectrum or targeted efficacy.
The primary mechanism of action for many maximin peptides is the disruption of the microbial cell membrane. mdpi.comresearchgate.net Studies on related maximins suggest they operate by forming pores in the membrane, leading to the leakage of cellular contents and cell death. researchgate.netmdpi.com This process can occur through different models, such as the 'barrel-stave' or 'carpet' mechanism, which ultimately compromises membrane integrity. mdpi.comresearchgate.net The α-helical secondary structure of these peptides is critical for their ability to interact with and disrupt the lipid bilayer of bacterial membranes. mdpi.comcore.ac.uk
Because of these properties, this compound and its analogues serve as an excellent template for rational drug design. By modifying the amino acid sequence, researchers can potentially enhance its antimicrobial potency, broaden its spectrum of activity, or increase its specificity towards certain pathogens while minimizing toxicity to mammalian cells. core.ac.uk Studies on Maximin H5 have already shown that modifications, such as C-terminal deamidation, can alter its efficacy and specificity, demonstrating the viability of using these peptides as a customizable scaffold for new anti-infective drugs. core.ac.uknih.gov
| Peptide | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
|---|---|---|---|---|
| Maximin-H3 | Active | Active | Active against C. albicans | uniprot.org |
| Maximin-H5 | Active against S. aureus | Not reported as primary target | Not reported as primary target | nih.gov |
| Maximin-4 | Active | Active | Active against C. albicans | uniprot.org |
Exploration of this compound Anti-Biofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov The ability to disrupt these biofilms is a critical need in medicine. While direct studies on the anti-biofilm capabilities of this compound are not yet available, research on related peptides provides strong evidence for its potential in this area.
A study focusing on a modified version of the related peptide Maximin H5 (MH5C) demonstrated significant anti-biofilm activity. nih.gov When conjugated with polyethylene (B3416737) glycol (PEG), the peptide was able to both inhibit the formation of and eradicate established biofilms of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests that the core structure of maximin H peptides is conducive to anti-biofilm action. The mechanism likely relates to its ability to disrupt membranes, which is also a key strategy in tackling biofilm-resident cells.
| Parameter | Definition | Reported Value (µM) | Target Organisms | Reference |
|---|---|---|---|---|
| MIC | Minimum Inhibitory Concentration (planktonic) | 40 µM | E. coli, P. aeruginosa | nih.gov |
| MBIC | Minimum Biofilm Inhibition Concentration | 300 µM | E. coli, P. aeruginosa | nih.gov |
| MBEC | Minimum Biofilm Eradication Concentration | 500 µM | E. coli, P. aeruginosa | nih.gov |
Broader Biological Roles of this compound Beyond Direct Antimicrobial Activity (e.g., Cellular Processes in Wound Repair)
The process of wound healing is a complex biological cascade involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling. vohrawoundcare.comnews-medical.net The primary role of an antimicrobial peptide like this compound in this context is to prevent or eliminate microbial infections, which are a major cause of impaired healing. vohrawoundcare.com However, many AMPs are now understood to have additional functions that can actively promote tissue repair.
While research has not yet directly linked this compound to wound healing processes, its identity as an AMP sourced from skin secretions suggests a plausible role. zoores.ac.cnnih.gov Amphibian skin is constantly exposed to pathogens and physical injury, and its defensive secretions are adapted to provide protection and facilitate repair. Beyond direct microbicidal action, many AMPs can modulate the host's immune and cellular responses. These immunomodulatory effects can include influencing the inflammatory phase of healing and promoting the migration and proliferation of key cells such as keratinocytes and fibroblasts, which are essential for closing the wound and generating new tissue. nih.govresearchgate.net
Furthermore, some peptides contribute to angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients and oxygen to the healing tissue during the proliferative phase. nih.gov The investigation into whether this compound shares these broader biological functions represents an exciting frontier. Future research could explore its effects on skin cell migration in vitro using wound scratch assays and its influence on the expression of growth factors and cytokines involved in repair. Uncovering such roles would significantly broaden the therapeutic potential of this compound beyond that of a simple antibiotic.
| Healing Phase | Key Cellular Events | Primary Cells Involved | Reference |
|---|---|---|---|
| Inflammation | Removal of debris and pathogens. | Neutrophils, Macrophages, Mast Cells | vohrawoundcare.comresearchgate.net |
| Proliferation | Granulation tissue formation, angiogenesis, re-epithelialization. | Fibroblasts, Keratinocytes, Endothelial Cells | nih.govresearchgate.net |
| Remodeling | Matrix deposition and reorganization into scar tissue. | Myofibroblasts | nih.gov |
Challenges and Future Directions in Maximin H15 Research
Overcoming Limitations in Comprehensive Mechanistic Understanding of Maximin-H15
A significant hurdle in the advancement of this compound research is the incomplete picture of its precise mechanism of action. While it is broadly understood that many amphibian-derived antimicrobial peptides function by disrupting the integrity of microbial cell membranes, the specific molecular interactions remain a subject of intensive investigation. researchgate.net
Key Challenges:
Precise Molecular Interactions: The exact way this compound interacts with the components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides, is not fully elucidated. Understanding which amino acid residues are critical for binding and subsequent membrane permeabilization is essential.
Selectivity Determinants: A crucial aspect of any potential therapeutic AMP is its ability to selectively target microbial cells over host cells. While Maximin-H peptides are known to have hemolytic (host cell-damaging) activity, the structural features that govern this selectivity are not completely mapped out. cusabio.com A deeper understanding is needed to guide the design of analogues with a better therapeutic index.
Dynamic and Complex Environment: Studying the peptide's action in a simplified laboratory setting often fails to replicate the complex environment of a real infection. Host factors can inhibit peptide activity, and the dynamic nature of the peptide-membrane interaction is difficult to model accurately. researchgate.net The failure of various potential inhibitors in clinical trials for other conditions underscores the difficulty of translating in vitro findings to in vivo efficacy. biorxiv.org
Future research must employ advanced biophysical techniques, such as solid-state NMR and neutron scattering, alongside computational modeling to visualize the peptide-membrane interface at an atomic level. Such studies will be critical to moving beyond a generalized model to a high-resolution, dynamic understanding of this compound's function.
Expanding the Scope of this compound Analogues and Derivatives for Specific Research Applications
To overcome the inherent limitations of the natural peptide, such as potential toxicity or instability, researchers are turning to the design and synthesis of analogues and derivatives. plos.orgnih.gov This strategy involves modifying the primary amino acid sequence to enhance specific properties.
The goals of creating this compound analogues include:
Increasing Potency and Spectrum: Modifying the peptide's charge, hydrophobicity, and amphipathicity can lead to enhanced activity against a broader range of pathogens.
Reducing Host Toxicity: Strategic amino acid substitutions can decrease hemolytic activity, making the peptide safer for potential therapeutic use.
Improving Stability: Natural peptides can be susceptible to degradation by proteases. Creating derivatives with unnatural amino acids or cyclized structures can increase their half-life.
Probing Mechanistic Questions: Synthesizing a library of analogues allows researchers to systematically study the structure-activity relationship (SAR), identifying which parts of the peptide are responsible for its various functions. nih.gov
The development of such derivatives is crucial for creating specialized molecular tools for research and for honing the characteristics required for a successful therapeutic agent.
Table 1: Hypothetical this compound Analogues and Research Applications
This table outlines potential modifications to the this compound peptide backbone and the intended research goal for each modification, based on common strategies in antimicrobial peptide engineering.
| Modification Strategy | Example of Change | Primary Research Application | Desired Outcome |
|---|---|---|---|
| Increased Cationicity | Substitute neutral amino acids (e.g., Glycine) with basic residues (e.g., Lysine, Arginine). | Investigate the role of electrostatic interactions in binding to negatively charged bacterial membranes. | Enhanced antimicrobial potency, particularly against Gram-negative bacteria. |
| Altered Hydrophobicity | Replace hydrophilic residues with hydrophobic ones (e.g., Leucine, Tryptophan) in the nonpolar face. | Determine the optimal hydrophobic balance for membrane insertion versus aggregation. | Improved lytic activity and broader spectrum. |
| Reduced Host Toxicity | Decrease overall hydrophobicity or disrupt the formation of a highly amphipathic structure. | Decouple antimicrobial activity from hemolytic activity. | Maintained or enhanced antimicrobial effect with significantly lower toxicity to mammalian cells. |
| Enhanced Proteolytic Stability | Incorporate D-amino acids or cyclize the peptide backbone (head-to-tail or via a disulfide bridge). | Develop peptides suitable for in vivo studies and potential therapeutic applications. | Increased resistance to degradation by host or bacterial proteases. |
Integration with Omics Technologies for Comprehensive Analysis of this compound Biological Impact
To gain a holistic view of how this compound affects biological systems, future research must integrate various "omics" technologies. humanspecificresearch.orguninet.edu These high-throughput methods provide a global snapshot of molecular changes within a cell or organism upon peptide exposure, moving beyond single-target analysis. uninet.edufrontiersin.org
Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org Using proteomic techniques, researchers can identify which cellular proteins directly bind to this compound. Furthermore, response profiling can reveal how the expression levels of thousands of proteins change within a cell after treatment, highlighting the downstream cellular pathways that are affected, such as stress responses or metabolic shifts. oup.comnih.govmdpi.com
Transcriptomics: This is the analysis of all RNA molecules in a cell, providing insight into gene expression. humanspecificresearch.org By treating bacteria with this compound and sequencing the resulting RNA, scientists can determine which genes are turned on or off in response to the peptide, offering clues about bacterial defense mechanisms and the cellular processes disrupted by the peptide.
Metabolomics: This technology profiles the complete set of small-molecule metabolites within a biological sample. humanspecificresearch.org It can be used to understand how this compound disrupts bacterial metabolism, potentially revealing new targets or synergistic vulnerabilities.
The integration of these datasets through bioinformatics will provide an unprecedented level of detail about the peptide's biological impact, accelerating the identification of its precise mechanism and potential off-target effects. uninet.edunih.gov
Table 2: Application of Omics Technologies in this compound Research
This table summarizes the key questions that can be addressed by applying different omics technologies to the study of this compound.
| Omics Technology | Primary Focus | Key Research Questions for this compound |
|---|---|---|
| Proteomics | Proteins | - What are the direct binding partners of this compound in the cell?
|
| Transcriptomics | Gene Transcripts (RNA) | - Which genes are upregulated or downregulated in response to membrane stress caused by this compound?
|
| Metabolomics | Metabolites | - How does this compound disrupt key metabolic pathways (e.g., energy production, cell wall synthesis)?
|
Ethical Considerations and Sustainable Sourcing in Amphibian-Derived Peptide Research
The use of animals in research necessitates strict ethical oversight, and the study of peptides from amphibians like Bombina maxima is no exception. iium.edu.mymdpi.com The primary ethical framework revolves around the principles of the "3Rs": Replacement, Reduction, and Refinement. mdpi.com
Replacement: The ultimate goal is to replace the use of live animals whenever possible. For peptides like this compound, the most significant contribution to this principle is the advancement in chemical peptide synthesis. frontiersin.org Once the amino acid sequence is known, the peptide can be manufactured in the laboratory in large quantities, completely removing the need to harvest it from toads for subsequent studies. frontiersin.org
Reduction: This principle aims to minimize the number of animals used. In the initial discovery phase, where novel peptides are being identified from new species, researchers must use the minimum number of animals required to obtain scientifically valid results.
Refinement: This involves modifying procedures to minimize animal suffering. For amphibian skin secretions, this means employing methods of collection that are mild and non-invasive, allowing the animal to be released unharmed.
Beyond the welfare of individual animals, there is a broader ecological concern. The increasing interest in natural products must not lead to unsustainable harvesting practices that could endanger wild populations or their ecosystems. mdpi.com Therefore, a commitment to laboratory synthesis after the initial discovery is not only an ethical imperative for animal welfare but also a crucial component of environmental sustainability.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to characterize Maximin-H15’s physicochemical properties?
- Methodological Answer : Begin with a literature review to identify established protocols for similar compounds. Design experiments to measure solubility, stability, and spectral properties (e.g., NMR, HPLC) using standardized instruments. Include control groups and replicate measurements to ensure reliability. Document procedures in detail, adhering to journal guidelines for experimental reproducibility . For novel compounds like this compound, provide full synthetic routes and purity data (e.g., elemental analysis, mass spectrometry) to validate identity .
Q. What best practices ensure reproducibility in this compound synthesis?
- Methodological Answer : Use validated synthetic protocols with precise reagent ratios, reaction conditions (temperature, time), and purification steps. Include step-by-step descriptions in the "Materials and Methods" section, citing prior work for known intermediates. For novel steps, provide spectroscopic evidence (e.g., IR, H/C NMR) and chromatographic purity data. Share raw datasets or supplementary materials to enable replication .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?
- Methodological Answer : Use academic databases (e.g., PubMed, SciFinder) with keywords like "this compound," "bioactivity," and "synthesis." Filter results by relevance and publication date. Critically evaluate methodologies in existing studies—note inconsistencies in reported bioactivity or synthesis yields. Use tools like Semrush or Google’s "People Also Ask" to map unanswered questions . Organize findings thematically (e.g., pharmacological gaps, structural analogs) to frame new hypotheses .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data for this compound be resolved?
- Methodological Answer : First, verify computational models (e.g., molecular docking, QSAR) by recalibrating parameters against high-quality experimental datasets. Cross-validate results using alternative algorithms or force fields. If discrepancies persist, conduct in vitro/in vivo assays under controlled conditions (e.g., pH, temperature) to isolate confounding variables. Publish negative results to refine predictive models .
Q. What strategies optimize this compound’s bioactivity through structural modifications?
- Methodological Answer : Use a rational design approach:
Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with modifications to functional groups or stereochemistry.
Test analogs against target receptors using dose-response assays (e.g., IC, EC).
Apply statistical tools (e.g., ANOVA, PCA) to identify key structural contributors to activity .
Collaborate with computational chemists to model binding affinities and prioritize synthesis targets .
Q. How can multi-omics data (genomics, proteomics) be integrated to elucidate this compound’s mechanism of action?
- Methodological Answer :
Generate transcriptomic/proteomic profiles from treated vs. untreated cell lines.
Use bioinformatics tools (e.g., STRING, KEGG) to map pathways affected by Maximin-H13.
Validate findings with CRISPR knockouts or siRNA silencing of candidate genes.
Address data heterogeneity by applying normalization techniques and meta-analysis frameworks .
Q. What collaborative frameworks enhance interdisciplinary studies on this compound (e.g., chemistry, pharmacology, data science)?
- Methodological Answer : Establish clear milestones and roles using project management tools (e.g., Gantt charts). Share data via cloud platforms (e.g., Figshare, Zenodo) with standardized metadata. For computational partnerships, provide raw spectral/assay data in accessible formats (e.g., .csv, .mnova). Use mixed-methods approaches to reconcile qualitative and quantitative findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
